molecular formula C21H22N2O3S B6488746 4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole CAS No. 862737-51-7

4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole

Cat. No. B6488746
CAS RN: 862737-51-7
M. Wt: 382.5 g/mol
InChI Key: BWNLEDDHNRJEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole, also known as MMPO, is a synthetic compound derived from the condensation of 4-methylbenzenesulfonyl chloride and 4-methylphenylpyrrolidine. It is an important intermediate for the synthesis of a variety of pharmaceuticals, including antibiotics, analgesics, and anti-inflammatory drugs. MMPO has been studied extensively in the laboratory, with promising results in terms of its potential applications in the pharmaceutical industry.

Scientific Research Applications

4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole has been studied extensively in the laboratory for its potential applications in the pharmaceutical industry. It has been investigated as an antibiotic, analgesic, and anti-inflammatory agent, as well as for its potential use in the treatment of cancer and other diseases. In addition, 4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole has been explored as a drug delivery system for the delivery of drugs to specific sites in the body.

Mechanism of Action

The exact mechanism of action of 4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole is not yet fully understood. However, it is believed to act by binding to specific receptors on the surface of cells, leading to the activation of various intracellular signaling pathways. These pathways then lead to the production of various metabolites and other molecules that affect the cell’s physiology.
Biochemical and Physiological Effects
4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of a variety of bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to have anti-inflammatory and analgesic effects, as well as to possess anti-tumor activity. In addition, 4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole has been found to have neuroprotective effects, as well as to increase the production of certain hormones, such as insulin and glucagon.

Advantages and Limitations for Lab Experiments

4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole has several advantages for laboratory experiments. It is relatively easy to synthesize, and the two-step synthesis process is well-established. In addition, it is relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable, and it can be difficult to control the concentration of the compound in the reaction mixture.

Future Directions

The potential applications of 4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole in the pharmaceutical industry are vast, and there are many possible future directions for research. These include further investigation of its mechanism of action, its potential use in the treatment of cancer and other diseases, and its potential use as a drug delivery system. In addition, further studies could be conducted to explore its potential as an antibiotic, analgesic, and anti-inflammatory agent. Finally, further research could be conducted to explore the potential of 4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole to increase the production of certain hormones, such as insulin and glucagon.

Synthesis Methods

4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole is typically synthesized through a two-step process involving the condensation of 4-methylbenzenesulfonyl chloride and 4-methylphenylpyrrolidine. In the first step, 4-methylbenzenesulfonyl chloride is reacted with 4-methylphenylpyrrolidine in the presence of a catalyst, such as p-toluenesulfonic acid, to produce 4-methylbenzenesulfonyl-2-methylphenyl-5-pyrrolidin-1-yl-1,3-oxazole. The second step involves the hydrolysis of the oxazole ring to yield the desired product, 4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole.

properties

IUPAC Name

2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-5-pyrrolidin-1-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-15-5-9-17(10-6-15)19-22-20(21(26-19)23-13-3-4-14-23)27(24,25)18-11-7-16(2)8-12-18/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNLEDDHNRJEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCCC3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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